5-(Bromomethyl)furan-2-carbonitrile
Overview
Description
5-(Bromomethyl)furan-2-carbonitrile is an organic compound with the molecular formula C6H4BrNO. It is a derivative of furan, a heterocyclic aromatic compound, and contains a bromomethyl group and a nitrile group attached to the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)furan-2-carbonitrile typically involves the bromination of furan-2-carbonitrile. One common method is the reaction of furan-2-carbonitrile with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methyl position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the selective bromination of the furan ring without over-bromination or side reactions .
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)furan-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of various derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Various substituted furan derivatives.
Oxidation: Furan-2-carboxylic acid or furan-2-carbaldehyde.
Reduction: 5-(Aminomethyl)furan-2-carbonitrile.
Scientific Research Applications
5-(Bromomethyl)furan-2-carbonitrile is used in a variety of scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a precursor in the synthesis of biologically active molecules, including antiviral and anticancer agents.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)furan-2-carbonitrile depends on its specific application In organic synthesis, it acts as an electrophile in nucleophilic substitution reactionsIn medicinal chemistry, the compound’s mechanism of action would be related to the biological activity of its derivatives, which may interact with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)furan-2-carbonitrile
- 5-(Iodomethyl)furan-2-carbonitrile
- 5-(Hydroxymethyl)furan-2-carbonitrile
Comparison
5-(Bromomethyl)furan-2-carbonitrile is unique due to the presence of the bromomethyl group, which is more reactive than the chloromethyl or iodomethyl groups. This increased reactivity makes it a valuable intermediate in organic synthesis. Compared to 5-(Hydroxymethyl)furan-2-carbonitrile, the bromomethyl derivative is more suitable for nucleophilic substitution reactions due to the leaving group ability of bromine .
Properties
IUPAC Name |
5-(bromomethyl)furan-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-3-5-1-2-6(4-8)9-5/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWXGDBFGWSFSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C#N)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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